molecular formula C18H21NO5 B14941635 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(piperidin-1-yl)carbonyl]oxolan-2-one

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(piperidin-1-yl)carbonyl]oxolan-2-one

Cat. No.: B14941635
M. Wt: 331.4 g/mol
InChI Key: SKGGDQXJGMTITB-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE is a complex organic compound that features a unique structure combining a benzodioxin ring, a piperidine moiety, and a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxin and piperidine, which undergo a series of reactions such as condensation, cyclization, and functional group transformations under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism by which 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and piperidine-containing molecules. Examples include:

    5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE analogs: Compounds with slight modifications in the benzodioxin or piperidine moieties.

    Other benzodioxin derivatives: Such as 1,4-benzodioxin-2-carboxylic acid.

    Piperidine-containing molecules: Such as piperidine-4-carboxylic acid.

Uniqueness

The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PIPERIDINOCARBONYL)DIHYDRO-2(3H)-FURANONE lies in its combined structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(piperidine-1-carbonyl)oxolan-2-one

InChI

InChI=1S/C18H21NO5/c20-16-11-13(18(21)19-6-2-1-3-7-19)17(24-16)12-4-5-14-15(10-12)23-9-8-22-14/h4-5,10,13,17H,1-3,6-9,11H2

InChI Key

SKGGDQXJGMTITB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CC(=O)OC2C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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